3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]
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Overview
Description
3H-Spiro[1,4-benzodioxine-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where two rings are joined together by a single atom. This compound is part of the broader class of spiro compounds, which have garnered significant interest due to their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Spiro[1,4-benzodioxine-2,1’-cyclohexane] typically involves a multi-step process. One common method includes the reaction of salicyloyl chloride with cyclopentanone, followed by refluxing and subsequent treatment with ethanol . Another approach involves the cascade assembling of aldehydes and dimedone under mild conditions, leading to high yields of the desired spiro compound .
Industrial Production Methods: Industrial production of this compound often leverages the efficiency of one-pot processes, which minimize the need for extensive purification steps. The use of column chromatography-free protocols at room temperature has been reported to be particularly effective .
Chemical Reactions Analysis
Types of Reactions: 3H-Spiro[1,4-benzodioxine-2,1’-cyclohexane] undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in Diels-Alder reactions and oxidative dearomatization processes .
Common Reagents and Conditions:
Oxidation: Highvalance iodine reagents such as PIFA are commonly used.
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3H-Spiro[1,4-benzodioxine-2,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which 3H-Spiro[1,4-benzodioxine-2,1’-cyclohexane] exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the modulation of enzymatic functions and interference with metabolic processes .
Comparison with Similar Compounds
- 4H-Spiro[1,3-benzodioxine-2,1’-cyclopentan]-4-one
- 4H-Spiro[1-benzofuran-2,1’-cyclohexane]-2’,4,6’-triones
- Spirocyclic oxindoles
Uniqueness: 3H-Spiro[1,4-benzodioxine-2,1’-cyclohexane] stands out due to its unique structural features, which confer specific reactivity and stability. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
870717-18-3 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
spiro[2H-1,4-benzodioxine-3,1'-cyclohexane] |
InChI |
InChI=1S/C13H16O2/c1-4-8-13(9-5-1)10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
PHDMATVOOUJQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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